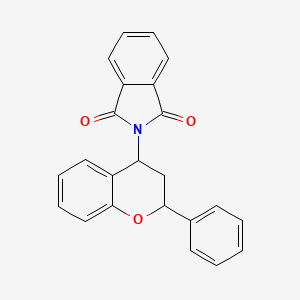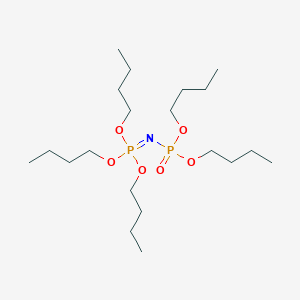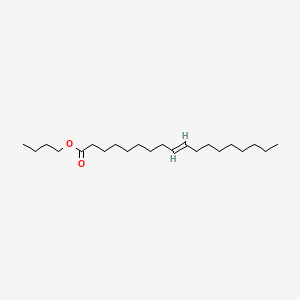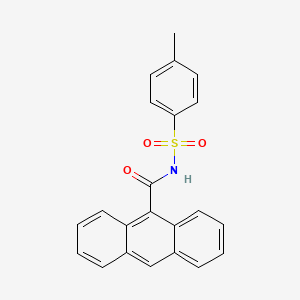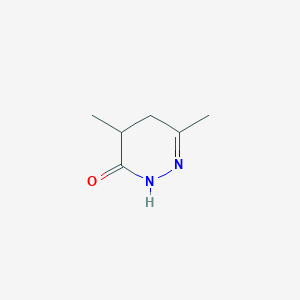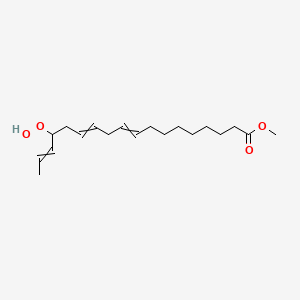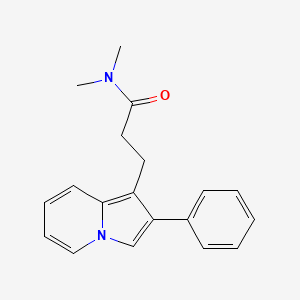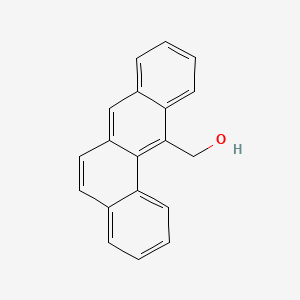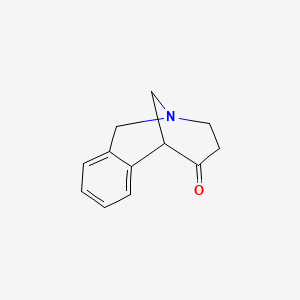
1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-phenyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various therapeutic applications. This compound features a seven-membered azepine ring fused to a benzene ring, with a methyl group at the 2-position and a phenyl group at the 5-position.
Preparation Methods
The synthesis of 1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-phenyl- can be achieved through several methods. One common route involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Chemical Reactions Analysis
1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Scientific Research Applications
1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-phenyl- has significant applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-phenyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, some benzazepine derivatives are known to inhibit sodium channels or squalene synthase, affecting cellular processes .
Comparison with Similar Compounds
1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-phenyl- can be compared with other benzazepine derivatives such as:
- 1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-chloro-phenyl-
- 1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-methoxy-phenyl-
- 1H-2-Benzazepine, 2,3-dihydro-2-methyl-5-nitro-phenyl- These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
21971-47-1 |
|---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1,3-dihydro-2-benzazepine |
InChI |
InChI=1S/C17H17N/c1-18-12-11-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-11H,12-13H2,1H3 |
InChI Key |
IKMVVSVCIYTDJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


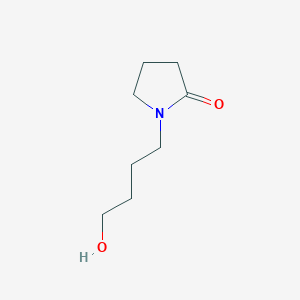
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
